N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide
Description
N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide is a synthetic small molecule characterized by a pyridazine core substituted at position 3 with a phenyl group and at position 6 with an ethanesulfonyl moiety. The phenyl ring is further functionalized with a trifluoroacetamide group via an amide linkage. This compound exhibits a molecular formula of C₁₄H₁₄F₃N₃O₃S and a molecular weight of 361.35 g/mol. The ethanesulfonyl group (-SO₂C₂H₅) introduces strong electron-withdrawing properties, while the trifluoroacetamide (-CF₃C(=O)NH-) enhances metabolic stability and polarity.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-2-24(22,23)12-7-6-11(19-20-12)9-4-3-5-10(8-9)18-13(21)14(15,16)17/h3-8H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRWLPKNGYJRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized under specific conditions.
Reduction: The pyridazine ring can be reduced to form different derivatives.
Substitution: The trifluoroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group could yield sulfonic acids, while reduction of the pyridazine ring could produce dihydropyridazine derivatives.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Pyridazine-Based Analogues
- 2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide (): Core Structure: Pyridazinone (6-oxo group) with a phenyl substituent at position 3. Key Differences: Replaces the ethanesulfonyl group with a pyridazinone oxygen and substitutes the trifluoroacetamide with a 2-(trifluoromethyl)phenylacetamide. Molecular Formula: C₁₉H₁₄F₃N₃O₂; Molecular Weight: 383.33 g/mol. Implications: The pyridazinone moiety may reduce metabolic stability compared to the sulfonyl group in the target compound .
N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide ():
- Core Structure : Pyridazine linked to a thiadiazole-polypharmacophore via a butyl chain.
- Key Differences : Incorporates a thiadiazole ring and extended alkyl chain, increasing molecular weight (595.57 g/mol) and complexity.
- Activity : Documented as an antineoplastic agent, suggesting that pyridazine derivatives with larger substituents may exhibit targeted bioactivity .
Benzothiazole-Based Analogues
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ():
- Core Structure : Benzothiazole substituted with trifluoromethyl and methoxyphenyl groups.
- Key Differences : The benzothiazole core lacks the pyridazine ring’s nitrogen atoms, altering electronic properties. Methoxy groups are electron-donating, contrasting with the electron-withdrawing sulfonyl group in the target compound.
- Molecular Formula : C₁₇H₁₃F₃N₂O₂S; Molecular Weight : 366.36 g/mol .
Comparative Data Table
Research Findings and Hypotheses
Electronic and Solubility Profiles
- The ethanesulfonyl group in the target compound enhances solubility in polar solvents compared to methoxy or oxo substituents in analogues (e.g., ). This property could improve bioavailability in aqueous environments .
- The trifluoroacetamide group increases resistance to enzymatic hydrolysis relative to non-fluorinated acetamides, as seen in ’s compound .
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,2,2-trifluoroacetamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H15F3N2O2S
- Molecular Weight : 359.33 g/mol
- Structure : It features a pyridazine ring substituted with an ethanesulfonyl group and a trifluoroacetamide moiety, contributing to its chemical reactivity and biological activity .
Antimicrobial Activity
Research indicates that compounds within the pyridazine class, including this compound, exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study : A study on related pyridazine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its affinity for bacterial targets .
Anticancer Activity
Pyridazine derivatives have also been investigated for their anticancer potential. The trifluoroacetamide group is believed to play a critical role in modulating cellular pathways involved in cancer progression.
- Research Findings : In vitro studies demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated a strong cytotoxic effect, suggesting potential for further development as anticancer agents .
The biological activity of this compound is attributed to its interaction with key biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It could affect pathways such as apoptosis and cell cycle regulation, leading to enhanced therapeutic efficacy.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other pyridazine derivatives is useful. Below is a summary table highlighting key findings from various studies:
| Compound Name | Biological Activity | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | TBD | MCF-7, E. coli |
| Pyridazine Derivative A | Antimicrobial | 15 | Staphylococcus aureus |
| Pyridazine Derivative B | Anticancer | 10 | HeLa Cells |
| Pyridazine Derivative C | Antimicrobial & Anti-inflammatory | 25 | Bacillus subtilis |
Conclusion and Future Directions
This compound exhibits significant biological activity that warrants further exploration. Its unique structure suggests potential applications in medicinal chemistry as an antimicrobial and anticancer agent. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical interactions.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) Studies : Optimizing the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
